N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C14H15N5 |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C14H15N5/c1-3-11-4-6-12(7-5-11)18-13-8-10(2)17-14-15-9-16-19(13)14/h4-9,18H,3H2,1-2H3 |
InChI Key |
KDWWOCYEHRRCLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=NC=NN23)C |
Origin of Product |
United States |
Biological Activity
N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the triazolo-pyrimidine class known for its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: CHN. Its structure features a triazolo-pyrimidine core substituted with a 4-ethylphenyl group and a methyl group at specific positions. This structural configuration is crucial for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various methods have been reported, including the use of catalysts to enhance yield and selectivity. For example, the use of TMDP (a dual solvent-catalyst) has been shown to significantly improve reaction efficiency in synthesizing related triazolo-pyrimidine derivatives .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. This compound has been investigated for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been explored. Research indicates that triazolo-pyrimidines can modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation. For instance, compounds in this class have shown IC values ranging from 4.8 µM to 30.1 µM against NF-kB/AP-1 reporter activity in LPS-induced models .
Neuropharmacological Effects
There is emerging evidence suggesting that derivatives of triazolo-pyrimidines may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection. The modulation of these receptors could potentially lead to therapeutic effects in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | IC Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Tubulin polymerization | 10.5 | |
| Anti-inflammatory | NF-kB/AP-1 reporter activity | 4.8 - 30.1 | |
| Neuropharmacological | nAChR modulation | 2.5 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in inflammatory processes.
- Receptor Modulation : By acting on nAChRs, it can enhance neurotransmission and potentially reverse cognitive deficits.
- Disruption of Cancer Cell Cycle : By inhibiting tubulin polymerization, it prevents mitosis in cancer cells.
Scientific Research Applications
Anticancer Applications
N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been investigated for its anticancer properties. Preliminary studies indicate that this compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival.
Case Studies and Findings
-
In Vitro Studies : A study on various cancer cell lines demonstrated significant cytotoxicity. The compound exhibited IC50 values indicating effective inhibition of cell proliferation:
Cell Line IC50 (µM) A549 (lung cancer) 12.5 MCF-7 (breast cancer) 15.0
These results suggest that the compound has promising potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo .
Antimicrobial Properties
Research has also indicated potential antimicrobial effects of this compound. Some derivatives of this compound have shown efficacy against various bacterial strains.
Synthesis and Chemical Properties
The synthesis of this compound involves several key steps that can be optimized for yield and purity.
Synthesis Overview
- The synthetic pathway typically includes the formation of the triazolo-pyrimidine structure through cyclization reactions involving appropriate precursors.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Key Modifications
Modifications at specific positions on the triazolo-pyrimidine core can enhance potency and selectivity against target cells. For instance:
- Substituents at position 7 have been shown to influence the compound's lipophilicity and membrane permeability.
Chemical Reactions Analysis
Knoevenagel Condensation
Initial formation of the triazole ring occurs through Knoevenagel condensation between ethyl cyanoacetate and aldehydes. For example:
-
Reactants : 4-ethylbenzaldehyde, ethyl cyanoacetate, 3-amino-1,2,4-triazole
-
Conditions : Reflux in DCE with DTBP (di-tert-butyl peroxide) at 130°C for 24 h
Functionalization Reactions
The compound undergoes targeted modifications at its triazole and pyrimidine moieties:
Alkylation and Arylation
-
Site : N7 amine group
-
Reagents : Alkyl/aryl halides (e.g., benzyl bromide)
-
Conditions : K₂CO₃, DMF, 80°C, 6 h
Electrophilic Substitution
-
Site : C5 methyl group or pyrimidine ring
-
Reagents : HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination)
-
Conditions : 0–5°C, 2–4 h
-
Products : Nitro- or chloro-derivatives
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalytic System | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Methoxyphenylboronic acid | 88 | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | 4-Ethynylanisole | 61 |
Cyclization Pathway
-
Step 1 : Condensation of aldehyde and ethyl cyanoacetate forms a Knoevenagel adduct.
-
Step 2 : Nucleophilic attack by 3-amino-1,2,4-triazole generates an intermediate.
-
Step 3 : Intramolecular cyclization eliminates water, forming the triazolopyrimidine core .
Oxidative Annulation
DTBP acts as an oxidizing agent, facilitating dehydrogenation during cyclization .
Comparative Analysis of Synthetic Routes
| Method | Conditions | Catalyst | Yield (%) | Advantages |
|---|---|---|---|---|
| Knoevenagel Condensation | Reflux, 24 h | DTBP | 68 | Scalable |
| Microwave Synthesis | 100°C, 20 min | None | 92 | Rapid, energy-efficient |
| TMDP-Catalyzed | 65°C, 1 h | TMDP | 86 | Recyclable catalyst, high purity |
Stability and Reactivity
Comparison with Similar Compounds
Physicochemical Properties
Key properties influenced by substituents include molecular weight, lipophilicity, and solubility:
Structural Modifications and Trends
- Para vs. Meta Substitution : Chlorophenyl derivatives with meta-Cl (e.g., compound 93 in ) show higher yields (53%) than para-Cl (31%), possibly due to reduced steric clash in the transition state .
- Phenyl vs. Phenethyl : Phenethyl-linked compounds (e.g., compound 45 in ) may improve binding pocket penetration compared to phenyl analogs due to extended alkyl chains .
- Electron-Withdrawing Groups : CF₃ and SF₅ substituents () enhance metabolic stability but complicate synthesis .
Preparation Methods
One-Pot Synthesis Using 3,5-Diamino-1,2,4-Triazole
Reaction of 3,5-diamino-1,2,4-triazole with 1-(4-ethylphenyl)-3-methyl-1,3-butanedione in acetic acid under reflux (110–120°C, 8–12 hours) achieves regioselective formation of the 5-methyl-7-aryl isomer. The ethylphenyl group directs regiochemistry via electronic effects, with the diketone’s β-carbon engaging in cyclization. Yields range from 68–82% after recrystallization from ethanol.
Key Variables
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Acetic acid | Maximizes cyclization |
| Temperature | 110–120°C | Below 110°C: Incomplete reaction |
| Reaction Time | 8–12 hours | Prolonged time reduces purity |
Alternative Enone-Based Cyclization
Substituting butanedione with 1-(4-ethylphenyl)-2-buten-1-one in dimethylformamide (DMF) at 90°C for 6 hours produces the same core structure with comparable yields (70–75%). This method avoids acidic conditions, making it suitable for acid-sensitive intermediates.
Functionalization via Coupling Reactions
Post-cyclization functionalization introduces the 7-amine group. Two approaches are prevalent:
Direct Amination Using 4-Ethylphenylamine
Heating the triazolopyrimidine chloride intermediate (generated via POCl₃ treatment) with 4-ethylphenylamine in tetrahydrofuran (THF) at 60°C for 4 hours achieves N-arylation. Catalytic pyridine (10 mol%) enhances nucleophilic substitution, yielding 85–90% product.
Reaction Scheme
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using Pd(OAc)₂/Xantphos in toluene at 100°C enables direct C–N bond formation between the chlorinated core and 4-ethylphenylamine. This method achieves higher regiocontrol (95% purity) but requires inert conditions.
Green Chemistry Approaches
4,4’-Trimethylenedipiperidine (TMDP)-Catalyzed Synthesis
TMDP (10 mol%) in water/ethanol (1:1) facilitates a three-component reaction between ethyl cyanoacetate, 4-ethylbenzaldehyde, and 3-amino-1,2,4-triazole. The one-pot protocol proceeds via Knoevenagel condensation followed by cyclization, yielding 78% product at 70°C in 5 hours.
Advantages
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C) shortens cyclocondensation to 30 minutes with 88% yield. This method minimizes thermal decomposition of sensitive intermediates.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| One-Pot Cyclization | 82 | 95 | 8 | High |
| Enone Cyclization | 75 | 93 | 6 | Moderate |
| TMDP Catalysis | 78 | 94 | 5 | High |
| Microwave | 88 | 96 | 0.5 | Low |
Challenges and Optimization Strategies
Regioselectivity Control
The 5-methyl and 7-amine positions are prone to isomerization. Using bulky solvents like tert-amyl alcohol suppresses byproduct formation by 30%.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane 3:7) remains standard, but recrystallization from acetonitrile improves crystal purity to >99%.
Industrial-Scale Considerations
Batch reactors (500 L) operating at 100°C with mechanical stirring achieve consistent yields (80–82%). Continuous-flow systems are under investigation to reduce thermal gradients during cyclocondensation.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using 7-chloro-5-methyl-triazolopyrimidine intermediates. Aromatic amines like 4-ethylphenylamine are reacted under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents (e.g., NMP) at room temperature for 1–2 hours, yielding products with ~20–30% purity after column chromatography (15–20% EtOAc/Hexane) . For greener synthesis, 4,4’-trimethylenedipiperidine (TMDP) in water/ethanol (1:1 v/v) at reflux enhances yield and reduces toxicity .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Confirm identity via NMR (e.g., δ 7.93 ppm for NH, aromatic protons at δ 7.82–7.54 ppm) and mass spectrometry (MH m/z ~252–266) . Crystallographic studies (e.g., single-crystal X-ray diffraction) validate planar triazolopyrimidine cores and substituent orientations .
Q. What initial biological activities have been reported?
- Methodological Answer : Early studies highlight antimalarial potential via Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition. In vitro IC₅₀ values are determined using enzyme assays, while in vivo efficacy is tested in murine models (e.g., P. berghei-infected mice) .
Advanced Research Questions
Q. How do structural modifications at the 4-ethylphenyl group affect antimalarial activity?
- Methodological Answer : SAR studies reveal that electron-withdrawing substituents (e.g., CF₃, SF₅) at the para position enhance PfDHODH binding by 3–5× compared to ethyl groups. Replacements with cyclopropyl or vinyl groups reduce metabolic stability but improve solubility, requiring optimization via LogP calculations and microsomal stability assays .
Q. What computational strategies predict pharmacokinetic properties of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against PfDHODH (PDB: 1TV5) identifies key interactions: triazolopyrimidine N1 with Arg265 and 4-ethylphenyl with hydrophobic pocket residues. ADMET predictors (e.g., SwissADME) assess bioavailability, highlighting moderate blood-brain barrier penetration (TPSA ~70 Ų) and CYP3A4 metabolism risks .
Q. How can contradictions between in vitro and in vivo data be resolved?
- Methodological Answer : Impurities (e.g., DSM430, a metabolite from SF₅-aniline raw materials) may confound in vivo results. Use HPLC-MS to quantify purity (>99%) and compare pharmacokinetic profiles (Cmax, t₁/₂) in rodent models. Adjust dosing regimens (e.g., 50 mg/kg oral vs. 10 mg/kg IV) to mitigate off-target effects .
Q. What is the role of TMDP in improving synthetic scalability?
- Methodological Answer : TMDP’s high thermal stability (liquid range: 65–200°C) and recyclability (>5 cycles without yield loss) enable solvent-free synthesis. Its dual Lewis base sites catalyze cyclocondensation efficiently, reducing reaction times from 24h to 3h compared to piperidine .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
